molecular formula C19H22N2O5 B11978369 N'-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide CAS No. 303085-45-2

N'-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11978369
CAS No.: 303085-45-2
M. Wt: 358.4 g/mol
InChI Key: LGWTZXULLBFTGJ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethoxybenzylidene group and a trimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Ethoxybenzylidene)-4-methoxybenzohydrazide
  • N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide

Uniqueness

N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various fields .

Properties

CAS No.

303085-45-2

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H22N2O5/c1-5-26-15-9-7-6-8-13(15)12-20-21-19(22)14-10-16(23-2)18(25-4)17(11-14)24-3/h6-12H,5H2,1-4H3,(H,21,22)/b20-12+

InChI Key

LGWTZXULLBFTGJ-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.